1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. The compound features an indazole ring, a piperidine ring, and a carboxamide functional group, which contribute to its diverse chemical properties and reactivity. It is primarily classified as an indazole derivative, which is known for exhibiting various biological activities, including anticancer and anti-inflammatory properties.
The synthesis of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide typically involves several steps:
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry and drug development.
The mechanism of action for 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit p21-activated kinase 1 (PAK1), which plays a critical role in several signaling pathways related to cell proliferation and survival. By inhibiting PAK1 activity, the compound can suppress cell growth and migration, making it a candidate for therapeutic applications in cancer treatment .
The physical properties of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are often employed to characterize this compound during synthesis .
1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has numerous applications across various scientific disciplines:
The 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide scaffold represents a strategically designed hybrid structure merging two privileged pharmacophores in medicinal chemistry. The indazole nucleus provides a planar, aromatic heterocyclic system capable of diverse binding interactions, while the piperidine-4-carboxamide moiety introduces conformational flexibility and hydrogen-bonding capabilities. This combination enables targeted interactions with kinase ATP-binding sites, particularly through a tridentate hydrogen-bonding motif: The indazole N-H and N2 atoms form dual hydrogen bonds with backbone carbonyl and amide groups of kinase hinge regions (e.g., Asp133 and Val135 in GSK-3β), while the carboxamide N-H donates a third hydrogen bond to adjacent residues [7]. The piperidine ring orients toward solvent-exposed regions, allowing modulation through substitutions that influence physicochemical properties and selectivity [7].
The scaffold’s versatility is evidenced by its presence in compounds targeting distinct kinases. In PAK1 inhibitors, hydrophobic substituents deep in the back pocket and hydrophilic groups in solvent-accessible regions optimize activity and selectivity—exemplified by derivatives with PAK1 IC₅₀ values of 9.8 nM and >100-fold selectivity over 29 kinases [1]. For CNS targets like GSK-3β, reducing piperidine basicity and overall lipophilicity minimizes hERG channel off-target activity while maintaining blood-brain barrier penetration [7]. This structural plasticity enables precise tuning of drug-like properties, as quantified by metrics like CNS-MPO desirability scores [7].
Table 1: Key Binding Interactions of Indazole-Piperidine Hybrids with Kinases
Kinase Target | Interacting Residues | Interaction Type | Biological Consequence |
---|---|---|---|
PAK1 | Backbone hinge region | H-bonding (indazole core) | Inhibition of tumor cell migration/invasion [1] |
GSK-3β | Asp133, Val135 | Tridentate H-bonding | Mood stabilization potential [7] |
FLT3 | Variable | H-bonding/van der Waals | Anti-leukemic activity [6] |
The exploration of indazole-3-carboxamides as therapeutic agents accelerated in the 2010s with fragment-based screening campaigns identifying the core as a versatile kinase inhibitor scaffold. Early work focused on derivatizing the carboxamide nitrogen with aryl/heteroaryl groups, yielding compounds with moderate potency but suboptimal selectivity. A breakthrough emerged when researchers appended solubilizing groups to the piperidine ring—such as (2-methoxyethyl)-4-methylpiperidine in GSK-3β inhibitors—achieving nanomolar potency (IC₅₀ = 11 nM) but significant hERG liability (IC₅₀ = 0.044 μM) [7]. This triggered targeted optimization to decouple efficacy from cardiotoxicity.
Parallel efforts in oncology exploited the scaffold’s ability to disrupt oncogenic signaling. Fragment optimization produced 1H-indazole-3-carboxamide derivatives exhibiting potent PAK1 inhibition (IC₅₀ = 9.8 nM) and anti-metastatic effects in triple-negative breast cancer models. Compound 30l emerged as a lead, suppressing MDA-MB-231 cell migration/invasion via Snail downregulation without affecting primary tumor growth—highlighting the scaffold’s potential for anti-metastasis therapeutics [1]. Synthetic methodologies evolved concurrently, shifting from linear sequences to convergent strategies. Key advances included Suzuki-Miyaura couplings for biaryl diversification (e.g., introducing pyridinyl groups to reduce cLogP) and modular amide bond formations enabling rapid SAR exploration [6] [7].
Table 2: Evolution of Key Indazole-3-carboxamide Derivatives
Compound Type | Structural Features | Target/Activity | Year/Ref |
---|---|---|---|
Early derivatives | Simple aryl carboxamides | Moderate kinase inhibition | Pre-2020 [6] |
GSK-3β inhibitor 1 | (2-Methoxyethyl)-4-methylpiperidine, di-F-phenyl | GSK-3β IC₅₀ = 11 nM; hERG IC₅₀ = 0.044 μM | 2020 [7] |
Optimized PAK1 inhibitor 30l | Hydrophobic back-pocket substituent | PAK1 IC₅₀ = 9.8 nM; anti-migration/invasion | 2020 [1] |
hERG-mitigated GSK-3β inhibitor 14 | Oxanyl-methyl, alkoxy-pyridinyl | GSK-3β IC₅₀ = 19 nM; hERG IC₅₀ >40 μM | 2020 [7] |
Recent innovations focus on N1-alkylation to modulate pharmacokinetics and target engagement. For example, introducing 2-bromo-N-phenylacetamide side chains at the indazole N1 position yielded derivatives with potent cytotoxicity against breast cancer cell lines (MCF-7 IC₅₀ = 2.34 μM) [6]. Computational approaches now guide scaffold optimization: ADMET predictions inform property-based design (e.g., lowering cLogP <3 and pKa <8 reduces hERG risk), while X-ray crystallography validates binding poses [7]. These efforts cemented 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide as a privileged template with clinical potential in oncology and CNS disorders.
Table 3: Synthetic Approaches to Indazole-3-carboxamide Derivatives
Method | Key Steps | Advantages | Representative Yield |
---|---|---|---|
Fragment coupling | Acid-amine coupling → Suzuki cross-coupling | High flexibility for R₁/R₂ diversification | 45-92% over two steps [7] |
N1-Alkylation | Nucleophilic substitution of 2-bromoacetamides | Direct N-functionalization | Variable (dependent on substituent) [6] |
Boronic ester intermediate | Esterification → Suzuki coupling | Access to alkoxy-pyridinyl derivatives | 60-85% [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1